molecular formula C17H20O3 B1668051 Bunaprolast CAS No. 99107-52-5

Bunaprolast

Cat. No. B1668051
CAS RN: 99107-52-5
M. Wt: 272.34 g/mol
InChI Key: XKKGMVDIONCFKP-UHFFFAOYSA-N
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Description

Bunaprolast is a potent inhibitor of leukotriene B4 production in human whole blood. It is known for its significant antioxidant properties and its ability to inhibit lipoxygenase and thromboxane B2 release . This compound has been extensively studied for its pharmacological effects, particularly in the context of inflammatory responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bunaprolast is synthesized through a series of chemical reactions involving the deacetylation of its precursor compounds. The preparation method for in vivo formula involves dissolving the main solution in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and distilled water .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory preparation. The process is optimized for high yield and purity, ensuring that the final product meets the required pharmacological standards.

Chemical Reactions Analysis

Types of Reactions: Bunaprolast undergoes several types of chemical reactions, including:

    Oxidation: this compound exhibits oxidative degradation activity.

    Reduction: The compound can be reduced to its initial metabolite through deacetylation.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of specific reagents.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen and other oxidizing agents.

    Reduction: Deacetylation is typically achieved using specific enzymes or chemical catalysts.

    Substitution: Various nucleophiles can be used to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Oxidative degradation products.

    Reduction: Initial metabolite with similar pharmacological potency.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Bunaprolast has a wide range of scientific research applications, including:

Mechanism of Action

Bunaprolast exerts its effects by inhibiting the production of leukotriene B4 in human whole blood. It undergoes deacetylation to produce an initial metabolite with similar pharmacological efficacy . The compound also inhibits lipoxygenase and thromboxane B2 release, contributing to its anti-inflammatory properties. The molecular targets and pathways involved include the inhibition of endothelial activation of NF-kB and gene expression of E-selectin and vascular cell adhesion molecule-1 .

Similar Compounds:

    Leukotriene B4 Inhibitors: Compounds such as AA-861 and vitamin K exhibit similar inhibitory effects on leukotriene B4 production.

    Lipoxygenase Inhibitors: Compounds like resveratrol and (-)-bornyl ferulate also inhibit lipoxygenase activity.

Uniqueness of this compound: this compound stands out due to its potent inhibition of leukotriene B4 production and its significant antioxidant properties. Its ability to undergo deacetylation to an initial metabolite with similar pharmacological potency further distinguishes it from other similar compounds .

properties

IUPAC Name

(2-butyl-4-methoxynaphthalen-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-4-5-8-13-11-16(19-3)14-9-6-7-10-15(14)17(13)20-12(2)18/h6-7,9-11H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKGMVDIONCFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2C(=C1)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869327
Record name 2-Butyl-4-methoxynaphthalen-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99107-52-5
Record name Bunaprolast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099107525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUNAPROLAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKF2F316K6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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